D-proline betaine
CAS No.:
Cat. No.: VC1829983
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO2 |
|---|---|
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | (2R)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate |
| Standard InChI | InChI=1S/C7H13NO2/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3/t6-/m1/s1 |
| Standard InChI Key | CMUNUTVVOOHQPW-ZCFIWIBFSA-N |
| Isomeric SMILES | C[N+]1(CCC[C@@H]1C(=O)[O-])C |
| SMILES | C[N+]1(CCCC1C(=O)[O-])C |
| Canonical SMILES | C[N+]1(CCCC1C(=O)[O-])C |
Introduction
Chemical Properties of D-proline Betaine
Molecular Structure and Identification
D-proline betaine possesses the molecular formula C₇H₁₃NO₂ with a molecular weight of 143.18 g/mol. Structurally, it features a five-membered pyrrolidine ring with a carboxyl group at the C-2 position and two methyl groups attached to the nitrogen atom. The critical structural distinction between D-proline betaine and its L-isomer lies in the stereochemistry at the C-2 position, with the D-isomer featuring the R-configuration .
The compound has several recognized synonyms in scientific literature, including:
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(2R)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate
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N,N-dimethyl-D-proline
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CHEBI:134398 (Chemical Entities of Biological Interest identifier)
Natural Occurrence and Distribution
Botanical Sources
D-proline betaine has been documented in scientific literature as a natural constituent of specific plant species. Current research has confirmed its presence in two Lamiaceae family members: Marrubium cylleneum and Marrubium velutinum . These findings suggest that this compound may serve specific physiological functions within these plant species, though these functions remain to be fully elucidated.
The genus Marrubium comprises approximately 40 species of flowering plants native to regions of Europe, northern Africa, and temperate Asia. Plants from this genus have historical significance in traditional medicine systems, with various species being employed for their reported anti-inflammatory, antispasmodic, and expectorant properties. The presence of D-proline betaine in select Marrubium species raises questions about its potential contribution to the medicinal properties attributed to these plants .
Comparative Distribution with L-proline Betaine
While D-proline betaine has been documented in relatively few plant species, its enantiomer, L-proline betaine (stachydrine), demonstrates considerably wider distribution across the plant kingdom. L-proline betaine has been identified in numerous plant genera including Leonurus, Capparis, Castanea, Citrus, Medicago, Sabia, Maclura, Verbena, Arisaema, Combretum, and Stachys .
This disparity in documented natural occurrence between the enantiomers may reflect actual biological distribution patterns or, potentially, research focus bias, with L-proline betaine having received significantly more investigative attention.
Biochemistry and Metabolism
Biosynthetic Considerations
While the specific biosynthetic pathway for D-proline betaine remains undocumented in scientific literature, insights may be drawn from research on its enantiomer. The biosynthesis of L-proline betaine (stachydrine) is believed to involve the sequential methylation of L-proline, catalyzed by N-methyltransferase enzymes. By analogy, D-proline betaine might potentially be synthesized via comparable enzymatic methylation of D-proline, though this hypothesis requires experimental verification .
The biosynthetic pathway for L-proline betaine involves the following steps:
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L-proline serves as the initial substrate
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N-methyltransferase enzymes (NMT1 and potentially NMT2) catalyze the addition of methyl groups
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Sequential methylation events result in the quaternary ammonium compound
Whether analogous enzymatic pathways exist for D-proline biosynthesis remains a question for future research.
Metabolic Fate
Based on studies of related betaine compounds, the metabolic processing of D-proline betaine likely involves demethylation steps. Research on bacterial metabolism of L-proline betaine indicates a two-step demethylation process catalyzed by N-desmethyltransferase enzymes (NDT1 and NDT2), yielding proline as an intermediate product that is subsequently converted to glutamic acid .
Current Research Status and Future Directions
Research Limitations
Research specifically addressing D-proline betaine remains notably limited, with most studies focusing on its enantiomer, L-proline betaine. This research gap presents both challenges and opportunities for scientists interested in natural product chemistry and phytopharmacology.
The current knowledge base regarding D-proline betaine primarily consists of:
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